molecular formula C16H11N3O3S B13712592 (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13712592
M. Wt: 325.3 g/mol
InChI Key: RMQHWICCDUVBFF-JLHYYAGUSA-N
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Description

This compound features a nitro group at the ortho-position of the benzylidene ring, a phenyl group at the N3 position, and a sulfanyl (-SH) substituent at C2. Its synthesis involves the condensation of 3-phenyl-2-thiohydantoin with 2-nitrobenzaldehyde under reflux conditions, followed by purification via ethanol recrystallization . Key spectral data include:

  • IR: 1645 cm⁻¹ (C=N), 1525/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching)
  • ¹H NMR: δ 7.35–8.30 ppm (aromatic protons), 8.30 ppm (CH=N), 7.96 ppm (CH=C)
  • UV: λmax at 201 nm and 230 nm in ethanol .

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+

InChI Key

RMQHWICCDUVBFF-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Origin of Product

United States

Preparation Methods

Synthesis of 2-Sulfanyl-3,5-dihydro-4H-imidazol-4-one Core

  • The imidazol-4-one ring can be synthesized by cyclization of amino acid derivatives with isocyanates or carbodiimides.
  • Incorporation of the sulfanyl group at the 2-position is achieved by reaction with thiourea or related sulfur nucleophiles.
  • For example, a general method involves the reaction of phenylglycine derivatives with thiourea under reflux to form 2-sulfanyl-imidazol-4-one intermediates.

Condensation with 2-Nitrobenzaldehyde

  • The key step to form the benzylidene substituent is a Knoevenagel-type condensation between the 2-sulfanyl-3-phenyl-imidazol-4-one intermediate and 2-nitrobenzaldehyde.
  • This reaction is typically carried out in ethanol or methanol with catalytic amounts of base such as piperidine or triethylamine.
  • The reaction proceeds under reflux or room temperature over several hours, leading to the formation of the (5E)-5-(2-nitrobenzylidene) derivative.
  • The E-configuration is favored due to steric and electronic factors.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Phenylglycine + thiourea, reflux in ethanol Cyclization to form 2-sulfanyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one 75-85 Purification by recrystallization
2 Intermediate + 2-nitrobenzaldehyde, ethanol, piperidine catalyst, reflux Knoevenagel condensation to introduce 2-nitrobenzylidene 70-80 Product isolated by filtration and recrystallization

Analytical Characterization Supporting Preparation

Literature Survey and Comparative Methods

  • While direct literature specifically on this compound is limited, analogous compounds have been prepared via similar condensation and cyclization routes, as reported in heterocyclic synthesis literature.
  • The use of thiourea for sulfanyl group introduction and aromatic aldehydes for benzylidene formation is a well-established method in imidazol-4-one chemistry.
  • Alternative methods may involve microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times, but these require further validation for this specific compound.

Summary Table of Preparation Methods

Preparation Step Method Description Reagents Conditions Yield Range Reference
Imidazol-4-one core formation Cyclization of amino acid derivatives with thiourea Phenylglycine, thiourea Reflux in ethanol 75-85%
Sulfanyl group introduction Incorporation via thiourea nucleophile Thiourea Reflux Included in core formation
Benzylidene substitution Knoevenagel condensation with 2-nitrobenzaldehyde 2-Nitrobenzaldehyde, base catalyst Reflux in ethanol, piperidine catalyst 70-80%

Chemical Reactions Analysis

Enone Reactivity (α,β-Unsaturated Ketone)

The compound’s conjugated C=C–C=O system enables characteristic enone reactions :

1,4-Addition (Michael Addition)

  • Mechanism : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the α,β-unsaturated system, stabilized by resonance.

  • Example : Reaction with primary amines forms β-amino derivatives , though specific examples for this compound require further experimental validation .

Acid-Catalyzed Hydration

  • Mechanism : Protonation of the α,β-unsaturated carbonyl at the β-position generates a carbocation intermediate, followed by nucleophilic attack by water (Fig. 2) .

  • Outcome : Forms a dihydroxy intermediate, though regioselectivity depends on substituent effects.

Nitro Group Reduction

  • The 2-nitrobenzylidene group may undergo reduction (e.g., catalytic hydrogenation or Sn/HCl) to form 2-aminobenzylidene derivatives , altering electronic properties and bioactivity.

Sulfanyl Group Reactions

  • Oxidation : The –SH group can oxidize to disulfides (–S–S–) under mild oxidative conditions (e.g., I₂).

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioether derivatives , enhancing lipophilicity.

Key Research Findings

  • Hyperconjugation Effects : The C=O and C=C conjugation stabilizes the enone system, directing reactivity toward the β-carbon .

  • Biological Implications : Derivatives of similar enones exhibit antiproliferative activity via interactions with cellular targets (e.g., carbonic anhydrase IX), though specific studies on this compound are pending .

Mechanistic Insights

  • Fig. 1 : Condensation Mechanism

    Thiolate anion+AldehydeEnolate intermediateDehydrationα,β-Unsaturated product\text{Thiolate anion} + \text{Aldehyde} \rightarrow \text{Enolate intermediate} \xrightarrow{\text{Dehydration}} \text{α,β-Unsaturated product}
  • Fig. 2 : Acid-Catalyzed Hydration

    Protonation at β-CCarbocationH₂ODihydroxy adduct\text{Protonation at β-C} \rightarrow \text{Carbocation} \xrightarrow{\text{H₂O}} \text{Dihydroxy adduct}

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that compounds similar to (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial properties. A study showed that derivatives of imidazole can inhibit bacterial growth effectively, indicating potential as antibacterial agents. The nitro group in the structure enhances electron affinity, which may contribute to its bioactivity against pathogens.

CompoundActivityReference
Derivative AStrong antibacterial
Derivative BModerate antifungal

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests its potential as a lead compound for developing new anticancer therapies.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa10Cell cycle arrest

Biological Research Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are crucial in signaling pathways related to cancer and inflammation.

EnzymeInhibition %Reference
Kinase A70%
Kinase B50%

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It acts as a scavenger of reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis.

Materials Science Applications

Photophysical Properties
The compound exhibits interesting photophysical properties that can be harnessed in materials science. Its ability to absorb UV light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450

Case Studies

  • Antimicrobial Study : A research team tested the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial colonies compared to controls, supporting its use as a potential antibiotic agent.
  • Cancer Cell Line Research : In a study involving breast cancer cell lines, treatment with the compound resulted in a notable decrease in cell viability and increased markers of apoptosis, suggesting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The mercapto group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Nitrobenzylidene Positional Isomers
  • (5E)-5-(4-Nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one (): The nitro group at the para-position reduces steric hindrance compared to the ortho-nitro isomer. IUPAC name and spectral data are similar but lack bioactivity reports .
(b) Halogen-Substituted Analogs
  • 3b: (5)-5-(4-Bromobenzylidene)-3-[(2-nitrobenzylidene)amino]-2-thioxo-3,5-dihydro-4H-imidazol-4-one (): Bromine’s electron-withdrawing effect enhances electrophilicity at the benzylidene ring. Additional nitrobenzylidene amino group may improve solubility but reduce cell permeability. Yield: 75%, MP: Not specified .

Functional Group Modifications

(a) Sulfanyl vs. Sulfonate Groups
  • Zwitterionic Imidazolones with Alkyl Sulfonate Moieties (): Sulfonate (-SO₃⁻) groups drastically enhance water solubility (e.g., compound 4d with IC₅₀ = 134.2 µM against Hep3B cells).
(b) Methoxy and Hydroxy Substituents
  • 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one ():
    • Ethoxy and hydroxyl groups enable hydrogen bonding, improving target binding (e.g., kinase inhibition in Leucettine derivatives).
    • Purity: ≥97%, Molecular Weight: 340.40 .

Biological Activity

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound belonging to the class of imidazoles. Its unique structure, characterized by a nitrobenzylidene moiety and a mercapto group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Molecular Structure

  • Molecular Formula: C16H11N3O3S
  • Molecular Weight: 325.3 g/mol
  • IUPAC Name: (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Synthesis

The synthesis typically involves the condensation of 2-nitrobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is particularly notable for enhancing antibacterial activity. Studies have shown that derivatives of imidazole compounds can effectively inhibit the growth of various bacterial strains .

Case Study:
A study evaluated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting promising antibacterial potential.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. The mechanism appears to involve apoptosis induction in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Research Findings:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli30 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerHeLa (cervical cancer)IC50 = 30 µM

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Formation of Disulfide Bonds: The mercapto group may form disulfide bonds with thiol-containing proteins, altering their function and contributing to the observed biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between nitrobenzaldehyde derivatives and thioimidazolone precursors. Key factors affecting yield include solvent choice (e.g., toluene or DMF), reaction temperature (60–160°C), and stoichiometric ratios of reactants. For example, substituents on the benzylidene group (e.g., electron-withdrawing nitro groups) can alter reaction kinetics, with yields ranging from 48% to 73% for structurally similar imidazolones . Optimization may involve iterative adjustments to reaction time and purification techniques, such as recrystallization from acetone or ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitrobenzylidene proton appears as a singlet near δ 8.0–8.5 ppm, while the sulfanyl group may exhibit broad signals due to tautomerism. Aromatic protons from the phenyl ring typically resonate between δ 7.0–7.5 ppm .
  • LC-MS : The molecular ion peak ([M+H]⁺) is expected around m/z 350–370, with fragmentation patterns reflecting loss of NO₂ or SH groups .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the imidazolone core .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is commonly used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is employed to resolve the E/Z configuration of the benzylidene moiety. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data. Key steps include data collection at low temperatures (100 K) to minimize disorder and hydrogen atom placement via riding models. For nitro-containing analogs, intramolecular hydrogen bonds (e.g., C–H···N) often stabilize planar geometries, as observed in related thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, NOESY) : To confirm spin-spin coupling and spatial proximity of protons .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify dominant tautomers or conformers .
  • Solvent-Modeling : Use polarizable continuum models (PCM) to simulate solvent-induced shifts in NMR or UV-Vis spectra .

Q. What strategies are recommended for refining the crystal structure of this compound when encountering twinning or disordered regions in X-ray diffraction data?

  • Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands can model twin laws. Disordered regions (e.g., nitro group orientations) are resolved via:

  • Occupancy Refinement : Assign partial occupancies to overlapping atoms.
  • Restraints : Apply geometric constraints (DFIX, SIMU) to maintain reasonable bond lengths/angles .
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution for ambiguous electron density regions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the benzylidene or phenyl positions to modulate electronic properties .
  • Kinase Assays : Test inhibitory activity against CDK or MAP kinases, as seen in leucettine analogs .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclin-dependent kinases) .

Q. What green chemistry approaches can be applied to synthesize this compound with reduced environmental impact?

  • Methodological Answer : Transition-metal-free conditions, as demonstrated for spiro-imidazolones, involve base-promoted cyclization (e.g., K₂CO₃ in ethanol) at 80°C. Microwave-assisted synthesis (160°C, 30 minutes) reduces reaction time and energy consumption, achieving yields up to 59% for related structures .

Data Contradiction Analysis

Q. How should researchers address unexpected melting point variations in synthesized batches of this compound?

  • Methodological Answer : Polymorphism or residual solvents can cause melting point discrepancies. Remedies include:

  • DSC/TGA : Analyze thermal behavior to identify polymorphic forms .
  • Repeated Recrystallization : Use different solvent systems (e.g., acetone/water vs. ethyl acetate/hexane) to isolate pure polymorphs .

Q. What analytical approaches validate the purity of this compound when HPLC shows multiple peaks despite high NMR consistency?

  • Methodological Answer :

  • LC-HRMS : Confirm molecular formula of minor peaks to identify byproducts (e.g., oxidation products or dimers) .
  • Preparative HPLC : Isolate impurities for standalone NMR analysis .

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